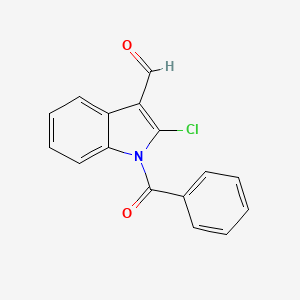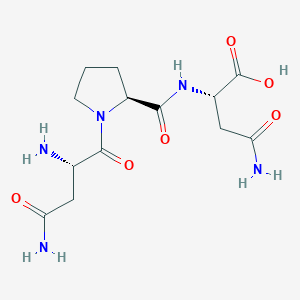
L-Asparaginyl-L-prolyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Amino-2-((S)-1-((S)-2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including amino, carboxamido, and oxobutanoic acid groups, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-2-((S)-1-((S)-2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the stepwise assembly of the molecule through peptide bond formation, starting with the protection of amino groups and subsequent coupling reactions. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butoxycarbonyl) to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to streamline the process. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-2-((S)-1-((S)-2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(S)-4-Amino-2-((S)-1-((S)-2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-4-Amino-2-((S)-1-((S)-2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(S)-4-Amino-2-((S)-1-((S)-2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity
Properties
CAS No. |
194041-51-5 |
|---|---|
Molecular Formula |
C13H21N5O6 |
Molecular Weight |
343.34 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H21N5O6/c14-6(4-9(15)19)12(22)18-3-1-2-8(18)11(21)17-7(13(23)24)5-10(16)20/h6-8H,1-5,14H2,(H2,15,19)(H2,16,20)(H,17,21)(H,23,24)/t6-,7-,8-/m0/s1 |
InChI Key |
JTXVXGXTRXMOFJ-FXQIFTODSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


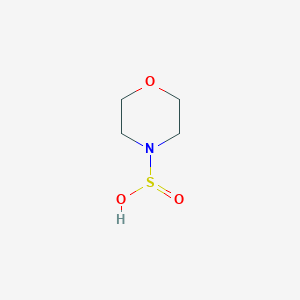
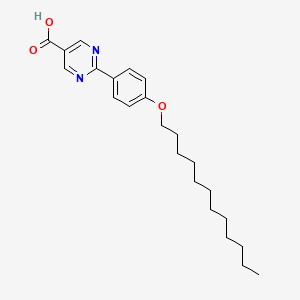
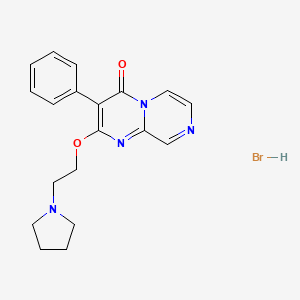
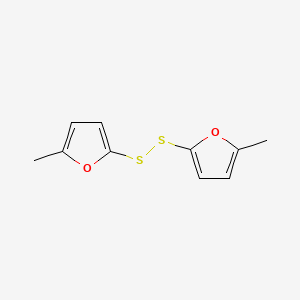
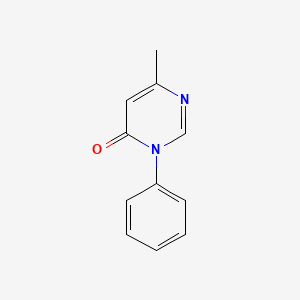
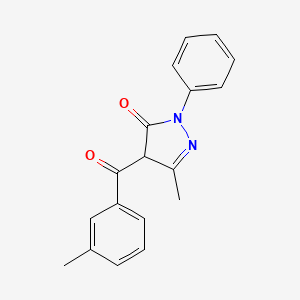
![4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline](/img/structure/B12911985.png)

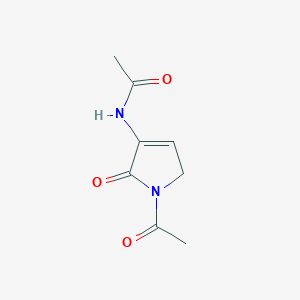
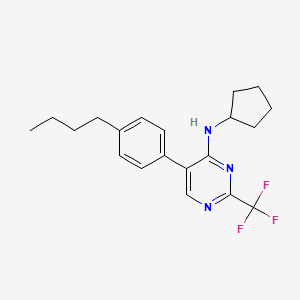
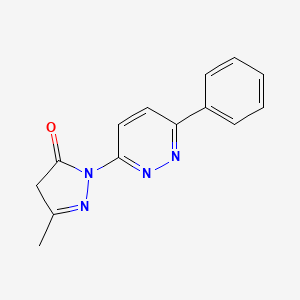
![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)
![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)
